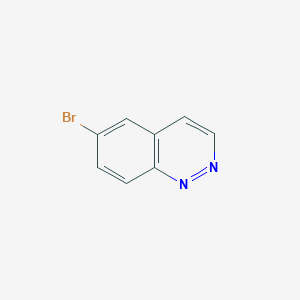

6-Bromocinnoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUILLMMTUCMJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459432 | |

| Record name | 6-bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318276-72-1 | |

| Record name | 6-Bromocinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318276-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromocinnoline: A Technical Guide for Chemical Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical overview of 6-bromocinnoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this guide synthesizes information from closely related analogues to present a comprehensive profile of its structure, properties, and potential synthetic routes.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyridazine ring, with a bromine atom substituted at the 6-position. The presence of the bromine atom and the nitrogen atoms in the cinnoline core imparts specific chemical and physical properties that make it a valuable scaffold in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound (Predicted and Inferred)

| Property | Value | Source/Method |

| Molecular Formula | C₈H₅BrN₂ | - |

| Molecular Weight | 209.05 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | Not readily available | - |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents | Inferred from analogous structures |

Synthesis of the Cinnoline Scaffold

While a specific, optimized synthesis for this compound is not widely reported, established methods for the synthesis of the core cinnoline structure can be adapted. The primary synthetic strategies involve intramolecular cyclization reactions of appropriately substituted benzene derivatives.

General Synthetic Approaches

Key methods for constructing the cinnoline ring system often utilize arenediazonium salts, aryl hydrazines, or arylhydrazones as precursors. One common and effective method is the diazotization of an ortho-substituted aniline, followed by an intramolecular cyclization. Another notable approach is the Richter synthesis, which also proceeds via a diazonium salt intermediate. Modern synthetic methodologies have also incorporated metal-catalyzed cross-coupling reactions to build the cinnoline core, offering a versatile tool for creating a diverse range of substituted cinnolines.

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound would likely commence with a suitably substituted bromoaniline derivative. A generalized workflow for such a synthesis is proposed below.

Caption: A proposed synthetic workflow for this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Acquisition: A proton NMR spectrum would be acquired using a standard pulse sequence. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectral width would typically be set to 12-16 ppm. A sufficient number of scans would be averaged to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum would be acquired. The spectral width would be set to approximately 200-220 ppm. A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: The sample could be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹. Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching within the cinnoline ring, and the C-Br stretching would be expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. Electrospray ionization (ESI) could also be used, particularly if the compound is analyzed via LC-MS.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

6-Bromocinnoline CAS number and molecular weight

Disclaimer: Initial searches for "6-Bromocinnoline" did not yield specific results. The following technical guide pertains to the closely related and well-documented compound, 6-Bromoquinoline .

This technical guide provides a comprehensive overview of 6-Bromoquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and key quantitative data.

Core Data Summary

6-Bromoquinoline is a valuable intermediate in the synthesis of various pharmacologically active molecules.[1] Its physical and chemical properties are crucial for its application in further chemical modifications.

Physicochemical Properties of 6-Bromoquinoline

| Property | Value | Reference |

| CAS Number | 5332-25-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₉H₆BrN | [2][3][5][6][7] |

| Molecular Weight | 208.05 g/mol | [2][3] |

| Appearance | Light yellow to brown liquid/solid | [2] |

| Melting Point | 19 °C | [4] |

| Boiling Point | 116 °C at 6 mmHg | [2][4] |

| Density | 1.538 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.663 | [2][4] |

| Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF. | [2] |

Synthesis of 6-Bromoquinoline

The Skraup reaction is a classic and effective method for the synthesis of quinolines. For 6-Bromoquinoline, this involves the reaction of p-bromoaniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1][8]

Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline

Materials:

-

p-Bromoaniline

-

Glycerol

-

Nitrobenzene (or other suitable oxidizing agent)

-

Concentrated Sulfuric Acid

-

Iron(II) sulfate (optional, as a moderator)

-

Sodium hydroxide solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a flask containing p-bromoaniline and glycerol. Iron(II) sulfate can be added to moderate the reaction.

-

Slowly heat the mixture. The reaction is exothermic and requires careful temperature control.

-

Add the oxidizing agent (e.g., nitrobenzene) portion-wise to maintain a steady reaction rate.

-

After the addition is complete, heat the mixture under reflux for several hours to drive the reaction to completion.[1]

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 5-6. This will precipitate the crude product and iron salts.[8]

-

Filter the solid waste and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation, and purify the crude 6-Bromoquinoline by vacuum distillation to obtain a light yellow, viscous liquid.[8]

Caption: Workflow for the Skraup synthesis of 6-Bromoquinoline.

Further Functionalization: Nitration of 6-Bromoquinoline

6-Bromoquinoline can be further functionalized, for instance, through nitration to produce 6-bromo-5-nitroquinoline. This derivative is a precursor for various other substituted quinolines.[9]

Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline

Materials:

-

6-Bromoquinoline

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

Procedure:

-

Dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid in a round-bottom flask.[9]

-

Cool the solution to -5 °C in a salt-ice bath.[9]

-

In a separate flask, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid, and cool this mixture to -5 °C.[9]

-

While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the temperature does not exceed 0 °C.

-

After the addition, continue stirring the reaction mixture at 0 °C for a specified period.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolate the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry the product.

Caption: Workflow for the nitration of 6-Bromoquinoline.

References

- 1. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-Bromoquinolina, 97 %, Thermo Scientific Chemicals 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. Quinoline, 6-bromo- [webbook.nist.gov]

- 8. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Data of 6-Bromocinnoline: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromocinnoline is a halogenated derivative of cinnoline, a bicyclic aromatic heterocycle. The presence of the bromine atom and the nitrogen atoms in the cinnoline ring system is expected to significantly influence its electronic and spectroscopic properties. A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of this compound, which is a crucial step in any research or development endeavor. This guide outlines the expected spectroscopic data for this compound and provides standardized methodologies for its acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the analysis of the chemical structure and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 9.2 - 9.4 | d | 5.0 - 6.0 |

| H-4 | 7.8 - 8.0 | d | 5.0 - 6.0 |

| H-5 | 8.2 - 8.4 | d | 2.0 - 2.5 |

| H-7 | 7.9 - 8.1 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | 8.0 - 8.2 | d | 8.5 - 9.0 |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 148 - 152 |

| C-4 | 125 - 129 |

| C-4a | 128 - 132 |

| C-5 | 130 - 134 |

| C-6 | 120 - 124 |

| C-7 | 138 - 142 |

| C-8 | 126 - 130 |

| C-8a | 145 - 149 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching in aromatic rings |

| 1200 - 1000 | Strong | C-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 500 | Medium to Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Value | Relative Intensity (%) | Assignment |

| 208/210 | ~100 / ~98 | [M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotopic pattern) |

| 129 | Variable | [M - Br]⁺ |

| 102 | Variable | [M - Br - HCN]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard one-pulse sequence on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to approximately 12-15 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

A significantly larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity due to the low natural abundance of ¹³C.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted.

-

3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

-

Ionization:

-

For a relatively volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable method.

-

Alternatively, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, which would result in less fragmentation and a more prominent molecular ion peak.

-

-

Mass Analysis and Detection:

-

The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion to generate the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

An In-depth Technical Guide to the Predicted Solubility and Stability of 6-Bromocinnoline

Introduction

6-Bromocinnoline is a halogenated derivative of cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine). The cinnoline scaffold and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Understanding the solubility and stability of this compound is a critical prerequisite for its application in drug discovery, enabling effective formulation, purification, and biological screening.

This technical guide aims to provide a comprehensive predictive profile of this compound. Due to the absence of specific data, this document leverages information on the parent cinnoline ring and the structural analog 6-bromoquinoline. Quinoline (1-azanaphthalene) differs from cinnoline (1,2-diazanaphthalene) in the placement of the nitrogen atoms within the heterocyclic ring, which influences properties such as basicity, dipole moment, and hydrogen bonding capacity, thereby affecting solubility and stability.

Physicochemical Properties

The physicochemical properties of the parent cinnoline ring provide a baseline for predicting the behavior of its derivatives. These are compared with the experimentally determined properties of the analogous compound, 6-bromoquinoline.

Table 1: Physicochemical Properties of Cinnoline Core

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₆N₂ | [3] |

| Molar Mass | 130.15 g/mol | [3] |

| Melting Point | 39 °C (102 °F) | [3][4] |

| pKa (Acidity of Conjugate Acid) | 2.64 | [3][4] |

| Appearance | Pale yellow solid or oil |[1][4] |

Table 2: Physicochemical Properties of Analogous Compound: 6-Bromoquinoline

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5332-25-2 | [5] |

| Molecular Formula | C₉H₆BrN | [5] |

| Molecular Weight | 208.05 g/mol | [5] |

| Melting Point | 19 - 24 °C | [5] |

| Boiling Point | 116 °C at 6 mmHg | [5] |

| Density | 1.538 g/mL at 25 °C | [5] |

| Flash Point | >110 °C |[5] |

Solubility Profile

The solubility of this compound is predicted to be influenced by its aromatic nature, the presence of the electronegative bromine atom, and the polar cinnoline core. Cinnoline itself is reported to be soluble in polar solvents like ethanol and methanol, with poor solubility in non-polar solvents such as hexane.[5] The introduction of a bromine atom is expected to decrease aqueous solubility and increase solubility in non-polar organic solvents compared to the parent cinnoline.

While quantitative data for this compound is unavailable, the qualitative solubility of its analog, 6-bromoquinoline, provides a useful reference for solvent selection in experimental studies.

Table 3: Qualitative Solubility of 6-Bromoquinoline in Common Organic Solvents

| Solvent | Solubility | Source(s) |

|---|---|---|

| Acetone | Soluble | [5] |

| Acetonitrile | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Tetrahydrofuran (THF) | Soluble |[5] |

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO, acetone, acetonitrile)

-

Scintillation vials or sealed flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials securely and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For more effective separation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).[6]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution gravimetrically with a suitable solvent and analyze the concentration of this compound using a pre-validated and calibrated HPLC or UV-Vis spectrophotometry method.[6]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Cinnoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving significance of cinnoline compounds. From their initial serendipitous synthesis in the late 19th century to their current status as privileged scaffolds in medicinal chemistry, this document details the foundational synthetic methodologies, key developmental milestones, and the ever-expanding pharmacological landscape of these nitrogen-containing heterocycles. Quantitative data on the biological activities of representative cinnoline derivatives are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal synthetic methods are provided, alongside graphical representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and the process of drug discovery.

The Genesis of a Scaffold: The Discovery of Cinnoline

The history of cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, began in 1883 with the work of German chemist Victor von Richter. While investigating the cyclization of a diazotized o-aminophenylpropiolic acid, Richter unexpectedly synthesized the first derivative of this novel heterocyclic system. This reaction, now known as the Richter cinnoline synthesis , marked the inception of a class of compounds that would later demonstrate a vast array of biological activities.

Initially, the parent cinnoline compound was obtained in an impure form through a multi-step process involving the cyclization of the alkyne o-C6H4(N2Cl)C≡CCO2H in water to yield 4-hydroxycinnoline-3-carboxylic acid.[1] This intermediate was subsequently decarboxylated and the hydroxyl group reductively removed to afford the parent heterocycle.[1]

Following Richter's discovery, several other named reactions were developed to access the cinnoline core, expanding the synthetic chemist's toolbox and facilitating the exploration of this new chemical space. Notable among these are the Borsche–Drechsel cyclization , the Widman-Stoermer synthesis , and the Bamberger triazine synthesis , which is a conceptually related reaction.[1][2] These early synthetic efforts laid the groundwork for the extensive investigation into the chemical and pharmacological properties of cinnoline derivatives that continues to this day.

Foundational Synthetic Methodologies: Detailed Experimental Protocols

The ability to synthesize a diverse range of cinnoline analogues has been pivotal to understanding their structure-activity relationships. The following sections provide detailed experimental protocols for the key historical syntheses that enabled the initial exploration of cinnoline chemistry.

The Richter Cinnoline Synthesis

This method involves the diazotization of an o-aminoarylpropiolic acid followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

-

Step 1: Diazotization. A solution of o-aminophenylpropiolic acid (1 equivalent) is prepared in dilute hydrochloric acid and cooled to a temperature between 0 and 5 °C in an ice bath.

-

Step 2: Formation of the Diazonium Salt. A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred solution of the amino acid, ensuring the temperature is maintained below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Step 3: Intramolecular Cyclization. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The cyclization is often accompanied by the evolution of nitrogen gas. Gentle heating may be applied to facilitate the reaction, with the progress monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation and Purification. Upon completion of the reaction, the precipitated solid, 4-hydroxycinnoline-3-carboxylic acid, is collected by vacuum filtration. The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

The Widman-Stoermer Synthesis

This synthesis provides a route to cinnolines through the cyclization of diazotized o-aminoarylethylenes. The presence of an electron-donating group on the β-position of the styrene moiety generally facilitates the cyclization.[3]

Experimental Protocol: Synthesis of 4-Methylcinnoline

-

Step 1: Diazotization. o-Amino-β-methylstyrene (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.

-

Step 2: Formation of the Diazonium Salt. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

-

Step 3: Cyclization. The reaction mixture is then slowly warmed to room temperature. The cyclization reaction typically proceeds with the evolution of nitrogen gas.

-

Step 4: Isolation and Purification. The reaction mixture is neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent like diethyl ether or dichloromethane. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 4-methylcinnoline can be purified by column chromatography or recrystallization.

The Borsche–Drechsel Cyclization

While primarily known for the synthesis of tetrahydrocarbazoles, the Borsche–Drechsel cyclization, which is mechanistically similar to the Fischer indole synthesis, can be adapted for the synthesis of certain fused cinnoline systems.[2][4] It involves the acid-catalyzed cyclization of an arylhydrazone of a cyclic ketone.

Experimental Protocol: Synthesis of a Tetrahydrocarbazole (as an analogue to fused Cinnoline systems)

-

Step 1: Hydrazone Formation. Phenylhydrazine (1 equivalent) and cyclohexanone (1.1 equivalents) are dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or acetic acid) is added.

-

Step 2: Reaction. The mixture is heated to reflux for 1-2 hours. The progress of the reaction is monitored by TLC.

-

Step 3: Cyclization. After the formation of the hydrazone, a stronger acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and acetic acid, is added, and the mixture is heated at a higher temperature (e.g., 100-150 °C) for several hours to induce cyclization.

-

Step 4: Isolation and Purification. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[5]

The Pharmacological Journey of Cinnoline Compounds

For many decades after their discovery, cinnolines remained a chemical curiosity. However, the mid-20th century saw a surge of interest in their potential biological activities. Since then, cinnoline derivatives have been shown to possess a remarkably broad spectrum of pharmacological effects, establishing the cinnoline scaffold as a "privileged structure" in medicinal chemistry.

Anticancer Activity

A significant area of research has focused on the anticancer potential of cinnoline derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway . Dysregulation of this pathway is a common event in many human cancers. Several cinnoline derivatives have been identified as potent inhibitors of PI3K (Phosphoinositide 3-kinase), thereby blocking the downstream signaling cascade that promotes tumor cell survival and proliferation.[6]

Antibacterial and Anti-inflammatory Activities

Beyond their anticancer properties, cinnoline derivatives have also demonstrated significant potential as antibacterial and anti-inflammatory agents. The structural similarity of cinnoline to other biologically active nitrogen heterocycles, such as quinolones, has prompted investigations into their antimicrobial effects. Several studies have reported cinnoline compounds with potent activity against a range of Gram-positive and Gram-negative bacteria.[7]

Furthermore, certain cinnoline derivatives have exhibited notable anti-inflammatory activity, suggesting their potential for the treatment of inflammatory disorders.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of selected cinnoline derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies and further drug development efforts.

Table 1: Anticancer Activity of Cinnoline Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC | Reference |

| Cinnoline Derivative A | MCF-7 (Breast) | 0.264 | |

| Cinnoline Derivative B | HCT116 (Colon) | 2.04 | [6] |

| Cinnoline Derivative C | A549 (Lung) | 1.14 | [6] |

| Dibenzo[c,h]cinnoline 1 | RPMI8402 (Leukemia) | <0.002 | |

| Dihydrobenzo[h]cinnoline 2 | KB (Carcinoma) | 0.56 | |

| Dihydrobenzo[h]cinnoline 2 | Hep-G2 (Hepatoma) | 0.77 |

Table 2: PI3K Inhibitory Activity of Cinnoline Derivatives (IC50 values in nM)

| Compound ID | PI3K Isoform | IC | Reference |

| Cinnoline-PI3Ki-1 | PI3Kα | 5.0 | |

| Cinnoline-PI3Ki-1 | PI3Kδ | 3.9 | |

| Aminoxy-Cinnoline-1 | PI3Kδ | 12.6 | |

| Aminoxy-Cinnoline-2 | PI3Kδ | 8.6 | |

| Aminoxy-Cinnoline-1 | PI3Kα | 89.3 | |

| Aminoxy-Cinnoline-2 | PI3Kα | 10.9 |

Table 3: Antibacterial Activity of Cinnoline Derivatives (MIC values in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Cinnoline-AB-1 | E. coli | 12.5 | [7] |

| Cinnoline-AB-2 | M. tuberculosis H37Rv | 12.5 | [7] |

| Cinnoline-AB-3 | S. aureus | >100 | [7] |

| Cinnoline-AB-4 | E. coli | >100 | [7] |

Table 4: Anti-inflammatory Activity of Cinnoline Derivatives (% Inhibition)

| Compound ID | Assay | % Inhibition | Reference |

| Pyrazolo[4,3-c]cinnoline 1 | Carrageenan-induced paw edema | 58.50 | |

| Pyrazolo[4,3-c]cinnoline 2 | Carrageenan-induced paw edema | 55.22 |

Experimental Workflow for Kinase Inhibitor Screening

The identification of potent and selective kinase inhibitors from a library of cinnoline compounds requires a systematic screening process. The following diagram illustrates a typical workflow for such a screening cascade.

Conclusion and Future Perspectives

From its serendipitous discovery over a century ago, the cinnoline scaffold has evolved into a cornerstone of modern medicinal chemistry. The foundational synthetic methods developed by pioneers like Richter, Widman, Stoermer, and Borsche paved the way for the creation of vast libraries of cinnoline derivatives. These compounds have demonstrated a remarkable diversity of pharmacological activities, with particularly promising results in the fields of oncology, infectious diseases, and inflammation.

The ongoing exploration of the cinnoline chemical space, coupled with advancements in computational chemistry and high-throughput screening, promises to unveil novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The ability of cinnolines to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their potential as targeted therapeutics. As our understanding of the molecular basis of disease deepens, the versatile cinnoline scaffold is poised to play an increasingly important role in the development of next-generation medicines.

References

- 1. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]

- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 3. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. pnrjournal.com [pnrjournal.com]

Potential Biological Activity of 6-Bromocinnoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a structure of significant interest in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, with a particular focus on their potential as kinase inhibitors. The strategic placement of a bromine atom at the 6-position of the cinnoline ring is thought to influence the molecule's electronic properties and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known biological activities of 6-bromocinnoline derivatives, with a focus on their potential as anticancer agents through the inhibition of key signaling pathways. Due to the limited availability of direct experimental data for a wide range of this compound derivatives, this guide also incorporates data from structurally related cinnoline and quinoline analogs to provide a broader context for their potential therapeutic applications.

Kinase Inhibition: A Primary Target

Cinnoline derivatives have been identified as potential inhibitors of several kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The primary kinase targets for which cinnoline and its analogs have shown inhibitory activity include Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1] These kinases are key nodes in signaling pathways that control cell growth, proliferation, survival, and differentiation.

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Dysregulation of this pathway is a hallmark of many cancers. A series of cinnoline derivatives have been developed and evaluated as PI3K inhibitors, with some compounds displaying nanomolar inhibitory activities.[2]

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is essential for B-cell development, differentiation, and activation.[1] BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases. Cinnoline derivatives are being investigated for their potential to inhibit BTK.[1]

Caption: Simplified BTK signaling pathway and the inhibitory point of this compound derivatives.

Anticancer Activity

The inhibition of key kinases by this compound derivatives translates to potential anticancer activity. While extensive data on this compound compounds is still emerging, studies on structurally similar 6-bromoquinazoline and 6-bromoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data on Related Compounds

The following tables summarize the in vitro anticancer activity (IC50 values) of various 6-bromoquinazoline and 6-bromoquinoline derivatives against several human cancer cell lines. This data provides a valuable reference for the potential potency of this compound analogs.

Table 1: Anticancer Activity of 6-Bromoquinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5b | MCF-7 (Breast) | 0.53 | [3] |

| SW480 (Colon) | 1.95 | [3] | |

| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | [4] |

| SW480 (Colon) | 17.85 ± 0.92 | [4] |

Table 2: Anticancer Activity of 6-Bromoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6-Bromo-5-nitroquinoline | C6 (Glioblastoma) | Not specified | [5] |

| HeLa (Cervical) | Not specified | [5] | |

| HT29 (Colon) | Lower than 5-FU | [5] | |

| 6,8-dibromo-5-nitroquinoline (17) | C6 (Glioblastoma) | 50.0 | [6] |

| HT29 (Colon) | 26.2 | [6] | |

| HeLa (Cervical) | 24.1 | [6] |

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Caption: General workflow of the MTT cytotoxicity assay.

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vitro Kinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase.

-

Reagents and Buffers:

-

Kinase of interest (e.g., PI3Kα, BTK).

-

Kinase-specific substrate (peptide or lipid).

-

ATP.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Test compound (this compound derivative) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and detect the kinase activity according to the manufacturer's protocol of the chosen detection kit (e.g., by measuring ADP production via a luminescence-based method).

-

-

Data Analysis:

-

The signal from the detection reagent is inversely proportional to the degree of kinase inhibition.

-

Plot the percentage of kinase activity against the log of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR)

While a comprehensive SAR for this compound derivatives is still under development, preliminary insights can be drawn from related heterocyclic systems. For quinoline and quinazoline-based kinase inhibitors, the nature and position of substituents on the heterocyclic core and any appended phenyl rings significantly impact potency and selectivity.[7] The bromine atom at the 6-position is expected to influence the molecule's properties, potentially enhancing binding affinity or altering its pharmacokinetic profile. Further synthesis and biological evaluation of a diverse library of this compound derivatives are required to establish a clear SAR.

Conclusion

This compound derivatives represent a promising class of compounds with potential biological activity, particularly as inhibitors of kinases involved in cancer progression. While direct experimental data remains somewhat limited, the information available for the broader class of cinnolines and structurally related 6-bromo-substituted heterocycles provides a strong rationale for their continued investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of this intriguing scaffold. Future work should focus on the synthesis of diverse this compound libraries and their systematic evaluation in a range of biological assays to build a robust understanding of their structure-activity relationships and identify lead candidates for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

6-Bromocinnoline as a Scaffold in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, 6-bromocinnoline has garnered significant attention as a versatile starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of 6-bromocinnolin-4-amine, a key intermediate, is outlined below.

General Synthetic Workflow

The synthesis of 6-bromocinnolin-4-amine can be achieved through a three-step process starting from 4-bromoaniline. This involves the formation of a cinnolinone intermediate, followed by chlorination and subsequent amination.[3]

Synthetic workflow for 6-Bromocinnolin-4-amine.

Experimental Protocols

Step 1: Synthesis of 6-bromocinnolin-4(1H)-one [3]

-

To a solution of 4-bromoaniline in methanol, add ethyl propiolate.

-

Stir the mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, 3-(4-bromoaniline) ethyl acrylate.

-

In a separate flask, heat diphenyl ether to a high temperature (e.g., 200-220°C).

-

Slowly add the crude 3-(4-bromoaniline) ethyl acrylate intermediate to the hot diphenyl ether and maintain the temperature for a short period to facilitate cyclization.

-

Cool the reaction mixture and purify the product by recrystallization or column chromatography to yield 6-bromocinnolin-4(1H)-one.

Step 2: Synthesis of 4-chloro-6-bromocinnoline [3]

-

Suspend 6-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 105-110°C) for several hours (e.g., 2-6 hours), monitoring the reaction by TLC.

-

After completion, carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-chloro-6-bromocinnoline.

Step 3: Synthesis of 6-bromocinnolin-4-amine [3]

-

In a sealed reaction vessel, dissolve 4-chloro-6-bromocinnoline in a suitable solvent such as ethanol.

-

Add a concentrated solution of ammonia in ethanol.

-

Heat the sealed tube to a temperature typically ranging from 100 to 150°C for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vessel to room temperature and isolate the product by filtration or extraction.

-

Purify the crude 6-bromocinnolin-4-amine by recrystallization or column chromatography.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have shown promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Cinnoline derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling pathways.[4] The PI3K/Akt/mTOR and EGFR signaling cascades are key targets.[4][5]

Quantitative Data for Anticancer Activity of Cinnoline Derivatives

| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Reference |

| Cinnoline Derivative 1 | PI3Kα | Kinase Assay | 15 | - | [4] |

| Cinnoline Derivative 2 | PI3Kβ | Kinase Assay | 28 | - | [4] |

| Cinnoline Derivative 3 | PI3Kδ | Kinase Assay | 12 | - | [4] |

| Cinnoline Derivative 4 | PI3Kγ | Kinase Assay | 35 | - | [4] |

| Cinnoline Derivative 25 | - | MTT Assay | 264 | HCT-116 | [4] |

| Cinnoline Derivative 25 | - | MTT Assay | 2040 | A549 | [4] |

| Cinnoline Derivative 25 | - | MTT Assay | 1140 | MCF-7 | [4] |

Note: The specific structures of "Cinnoline Derivative 1-4 and 25" can be found in the referenced publication.

Antimicrobial Activity

The cinnoline scaffold has also been explored for its antimicrobial properties. While specific data for this compound derivatives is limited, related heterocyclic compounds have shown activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Quantitative Data for Antimicrobial Activity of Related Heterocyclic Compounds

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [6] |

| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Enterococcus faecalis | 0.125 | [6] |

| Quinazolinones | Compound VIIa | Escherichia coli | 1.56 | [7] |

| Quinazolinones | Compound VIIa | Salmonella typhimurium | 3.125 | [7] |

| Quinazolinones | Compound VIIa | Listeria monocytogenes | 1.56 | [7] |

| Quinazolinones | Compound VIIc | Candida albicans | 0.78 | [7] |

| Quinazolinones | Compound VIIc | Aspergillus flavus | 0.097 | [7] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many cinnoline derivatives are attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling.[4]

Inhibition of the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell division.[5] Quinoline-based compounds, structurally similar to cinnolines, have been developed as EGFR inhibitors.[5]

Putative inhibition of the EGFR signaling pathway.

Key Experimental Methodologies

Reproducible and standardized protocols are essential for the evaluation of the biological activity of novel compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a foundational understanding of the potential of this compound as a scaffold in medicinal chemistry. Further research and exploration of this versatile molecule are warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

The Pivotal Physicochemical Properties of Substituted Cinnolines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. This technical guide provides an in-depth overview of the core physicochemical properties of substituted cinnolines, detailed experimental protocols for their determination, and an examination of a key signaling pathway influenced by this class of molecules.

Core Physicochemical Properties of Substituted Cinnolines

The biological activity and drug-like characteristics of substituted cinnolines are significantly influenced by a set of key physicochemical parameters. Understanding and optimizing these properties is a critical aspect of the drug discovery and development process. The most influential of these properties include lipophilicity (LogP/LogD), ionization constant (pKa), solubility, and melting point.

Data Summary

The following tables summarize the available quantitative physicochemical data for a selection of substituted cinnoline derivatives. This data has been aggregated from various research publications to provide a comparative overview.

Table 1: Lipophilicity (LogP), Ionization Constant (pKa), and Melting Point of Selected Substituted Cinnolines

| Compound/Derivative | Substituent(s) | LogP | pKa | Melting Point (°C) | Reference(s) |

| Cinnoline | - | - | 2.64 | 39 | [3] |

| 8-Nitro-4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide | 8-NO2, 4-NH-Ph-SO2NH2, 3-CONH2 | - | - | 192 | [4] |

| 6-Chloro-4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide | 6-Cl, 4-NH-Ph-SO2NH2, 3-CONH2 | - | - | 208 | [4] |

| 8-Methyl-4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide | 8-CH3, 4-NH-Ph-SO2NH2, 3-CONH2 | - | - | 216 | [4] |

| 6-Bromo-4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide | 6-Br, 4-NH-Ph-SO2NH2, 3-CONH2 | - | - | 224 | [4] |

| 6-Fluoro-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline | 6-F, 4-CH3, 3-(piperazin-1-yl)phenyl | - | - | 196-198 | |

| 6-Chloro-4-methyl-3-(4-phenylpiperazin-1-yl)cinnoline | 6-Cl, 4-CH3, 3-(piperazin-1-yl)phenyl | - | - | 156-160 |

Key Signaling Pathway: PI3K/Akt/mTOR

Several studies have identified the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway as a key target for the anticancer activity of certain cinnoline derivatives.[1][5] This pathway is crucial in regulating cell proliferation, growth, survival, and apoptosis.[6] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][6]

PI3K/Akt/mTOR Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of cinnoline derivatives.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental to successful drug development. The following sections provide detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its membrane permeability and overall ADME profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) and saturate it with n-octanol by vigorous mixing for 24 hours, followed by phase separation. Similarly, saturate n-octanol with the aqueous buffer.[7]

-

Compound Preparation: Prepare a stock solution of the test cinnoline derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8]

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1). The final concentration of the compound should be within the linear range of the analytical method.

-

Equilibration: Vigorously shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the cinnoline derivative using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

-

Calculation: Calculate the LogD value using the following equation: LogD = log10 ([Compound]octanol / [Compound]aqueous)

This indirect method estimates LogP based on the retention time of a compound on a nonpolar stationary phase. It is a faster and more high-throughput alternative to the shake-flask method.

Protocol:

-

System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[10]

-

Calibration: Inject a series of standard compounds with known LogP values covering a range that is expected to include the test compounds.

-

Retention Time Measurement: For each standard, determine the retention time (tR) and calculate the capacity factor (k') using the formula: k' = (tR - t0) / t0, where t0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Calibration Curve: Plot the log(k') values of the standards against their known LogP values to generate a linear calibration curve.[10]

-

Sample Analysis: Inject the test cinnoline derivative under the same chromatographic conditions and determine its log(k').

-

LogP Calculation: Interpolate the LogP of the test compound from the calibration curve using its measured log(k') value.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a compound at a given pH. This is crucial for solubility, permeability, and receptor binding.

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of the cinnoline derivative in a suitable solvent (e.g., water or a co-solvent system like water/methanol) to a known concentration (e.g., 1-10 mM).[11]

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.[12]

-

Data Recording: Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative of the curve).[12]

This method is suitable for compounds that possess a chromophore whose UV-visible absorption spectrum changes upon ionization.

Protocol:

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, covering a range that brackets the expected pKa of the cinnoline derivative.[13]

-

Sample Preparation: Prepare a stock solution of the compound in a solvent like DMSO. Add a small, constant volume of the stock solution to each buffer solution to obtain the same final concentration.[13]

-

Spectral Measurement: Record the UV-visible absorption spectrum of the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[14]

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

This high-throughput assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the cinnoline derivative in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a short period (e.g., 1-2 hours).

-

Detection: Measure the amount of precipitated compound. This can be done by:

-

Nephelometry: Measuring the light scattering caused by the precipitate.

-

Direct UV: Filtering the solution to remove the precipitate and measuring the UV absorbance of the supernatant.

-

-

Quantification: The solubility is determined by comparing the results to a calibration curve.

This method measures the solubility of a compound in a saturated solution at equilibrium and is considered the "true" solubility.

Protocol:

-

Sample Preparation: Add an excess of the solid cinnoline derivative to an aqueous buffer in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystal lattice energy of a compound.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry crystalline cinnoline derivative.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, which is sealed at one end.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid.

-

Melting Range: The melting point is reported as a range between these two temperatures. A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Conclusion

The successful development of cinnoline-based therapeutics hinges on a thorough understanding and optimization of their physicochemical properties. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of lipophilicity, pKa, solubility, and melting point. Furthermore, the elucidation of the interaction of these compounds with key biological targets, such as the PI3K/Akt/mTOR signaling pathway, is essential for rational drug design. By integrating comprehensive physicochemical profiling with a deep understanding of the underlying biology, researchers can effectively advance promising cinnoline derivatives through the drug discovery pipeline.

References

- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. ijper.org [ijper.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. zenodo.org [zenodo.org]

Theoretical Insights into the Electronic Structure of 6-Bromocinnoline: A Computational Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, integral to the development of novel therapeutic agents. The introduction of a bromine atom at the 6-position of the cinnoline scaffold is anticipated to modulate its electronic characteristics, thereby influencing its bioactivity and potential pharmacological applications. This technical guide delineates a comprehensive theoretical framework for investigating the electronic structure of 6-Bromocinnoline. While direct experimental data on this compound is limited, this document leverages established computational methodologies and data from analogous heterocyclic systems to provide a predictive analysis of its electronic properties, reactivity, and spectroscopic signatures. The primary computational approach discussed is Density Functional Theory (DFT), a powerful tool for elucidating the electronic behavior of complex molecules. This whitepaper serves as a foundational resource for researchers engaged in the computational design and analysis of novel cinnoline-based compounds.

Introduction

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that is isomeric with other naphthyridines like quinoxaline and quinazoline.[1] The cinnoline nucleus is a key structural motif in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[2][3] The strategic functionalization of the cinnoline ring system is a cornerstone of medicinal chemistry, aimed at tuning the molecule's therapeutic efficacy.

The substitution of a bromine atom onto an aromatic ring can significantly alter its electronic properties through a combination of inductive and resonance effects. Bromine is an electron-withdrawing group, which can influence the electron density distribution, molecular orbital energies, and ultimately the reactivity of the parent molecule.[4][5] Understanding these electronic perturbations is crucial for predicting the molecule's interaction with biological targets and its overall pharmacological profile.

This whitepaper presents a theoretical investigation into the electronic structure of this compound. In the absence of direct experimental studies, this guide outlines the computational protocols that can be employed to predict its properties. The insights derived from such theoretical studies are invaluable for guiding synthetic efforts and for the rational design of new drug candidates.

Theoretical Methodology

The cornerstone of modern computational chemistry for studying the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for molecules of this size.

Computational Details

A typical computational protocol for analyzing the electronic structure of this compound would involve the following steps:

-

Geometry Optimization: The molecular geometry of this compound would be optimized to find its most stable conformation. This is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p). This level of theory has been shown to provide reliable geometries for similar heterocyclic systems.[6][7]

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

-

Spectroscopic Predictions: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum of the molecule.

-

The workflow for such a theoretical investigation is depicted in the following diagram:

References

Methodological & Application

Synthesis of 6-Bromocinnoline via Intramolecular Cyclization: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-bromocinnoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The outlined protocol is based on the principles of the Widman-Stoermer synthesis, which involves the intramolecular cyclization of a diazotized ortho-aminoarylethylene derivative. The synthesis commences with the readily available 2-amino-5-bromobenzaldehyde, which is converted to the key intermediate, 4-bromo-2-vinylaniline, followed by diazotization and subsequent cyclization to yield the target this compound.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

Step 1: Synthesis of 4-Bromo-2-vinylaniline

This step involves the conversion of the aldehyde functionality in 2-amino-5-bromobenzaldehyde into a vinyl group, typically achieved through a Wittig reaction.

Step 2: Synthesis of this compound via Diazotization and Cyclization

The synthesized 4-bromo-2-vinylaniline undergoes diazotization of the primary amino group, followed by an intramolecular cyclization to form the stable aromatic cinnoline ring system.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-vinylaniline from 2-Amino-5-bromobenzaldehyde

This protocol describes the formation of the vinyl group via a Wittig reaction.

Materials:

-

2-Amino-5-bromobenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise at 0 °C.

-